5-(2-Chlorophenoxy)furan-2-carboxylic acid
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Overview
Description
5-(2-Chlorophenoxy)furan-2-carboxylic acid is an organic compound belonging to the class of furoic acids. These compounds are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . The compound is known for its unique structure, which includes a chlorophenyl group attached to the furan ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenoxy)furan-2-carboxylic acid typically involves the reaction of 2-chlorophenol with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chlorophenoxy)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction can produce furan-2-carbinol derivatives .
Scientific Research Applications
5-(2-Chlorophenoxy)furan-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenoxy)furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionine aminopeptidase, an enzyme involved in protein processing. This inhibition can affect various cellular pathways and processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the chlorophenyl group, making it less reactive in certain chemical reactions.
5-(2-Fluorophenoxy)furan-2-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
Uniqueness
5-(2-Chlorophenoxy)furan-2-carboxylic acid is unique due to the presence of the chlorophenyl group, which enhances its reactivity and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C11H7ClO4 |
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Molecular Weight |
238.62 g/mol |
IUPAC Name |
5-(2-chlorophenoxy)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H7ClO4/c12-7-3-1-2-4-8(7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14) |
InChI Key |
QXSYYBMKPOCACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(O2)C(=O)O)Cl |
Origin of Product |
United States |
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